molecular formula C5HCl2N3S B561363 2,7-Dichlorothiazolo[5,4-D]pyrimidine CAS No. 19602-61-0

2,7-Dichlorothiazolo[5,4-D]pyrimidine

Cat. No.: B561363
CAS No.: 19602-61-0
M. Wt: 206.044
InChI Key: HIETVCLWXWMCSD-UHFFFAOYSA-N
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Description

2,7-Dichlorothiazolo[5,4-D]pyrimidine is a heterocyclic compound with the molecular formula C5HCl2N3S and a molecular weight of 206.05 g/mol . This compound is characterized by the presence of both chlorine atoms and a thiazolo[5,4-D]pyrimidine ring system, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichlorothiazolo[5,4-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the thiazolo[5,4-D]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2,7-Dichlorothiazolo[5,4-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from substitution reactions include various derivatives of this compound, depending on the nucleophile used. For example, reaction with an amine can yield an amino-substituted thiazolo[5,4-D]pyrimidine .

Scientific Research Applications

2,7-Dichlorothiazolo[5,4-D]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,7-Dichlorothiazolo[5,4-D]pyrimidine can be compared with other thiazolo[5,4-D]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .

Biological Activity

2,7-Dichlorothiazolo[5,4-D]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects against cancer cells, antiviral properties, and potential applications in drug design.

Chemical Structure

The compound features a thiazolo-pyrimidine core structure, which is known for its ability to interact with various biological targets. The incorporation of chlorine atoms at the 2 and 7 positions enhances its pharmacological properties.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of thiazolo[5,4-D]pyrimidine exhibit significant antiproliferative activity against various human cancer cell lines. Notably:

  • Compound 7i showed potent inhibition against human gastric cancer cells (MGC-803 and HGC-27) with IC50 values of 4.64 μM and 5.07 μM, respectively. This indicates a selectivity ratio of approximately 12-fold between cancerous and normal cells (GES-1) .
  • A series of synthesized derivatives were evaluated for their activity against multiple cancer types, showing promising results that suggest the potential for further development into therapeutic agents .

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly as inhibitors of HIV-1 non-nucleoside reverse transcriptase.

  • Piperidine-substituted derivatives were identified as potent inhibitors with improved drug resistance profiles compared to existing treatments like Etravirine. These compounds exhibited EC50 values ranging from 1.1 to 3.4 nM against wild-type HIV-1 strains, showcasing their potential as effective antiviral agents .

Structure-Activity Relationship (SAR)

The biological activity of thiazolo[5,4-D]pyrimidine derivatives is heavily influenced by their structural modifications. Key findings include:

  • Substituents at the 2, 4, and 5 positions significantly affect potency and selectivity against various targets. For instance, para-substituted compounds generally exhibited enhanced activity compared to meta-substituted ones .
  • The presence of specific functional groups can lead to improved binding affinities for adenosine receptors (ARs), with some derivatives demonstrating nanomolar affinities for hA1 and hA2A ARs .

Case Study: Antiproliferative Effects

In a study evaluating a range of thiazolo[5,4-D]pyrimidine derivatives:

CompoundCell LineIC50 (μM)Selectivity Ratio
7iMGC-8034.6412
GES-1~55
HGC-275.07

This table summarizes the significant antiproliferative effects observed in vitro against gastric cancer cell lines compared to normal gastric epithelial cells.

Case Study: Antiviral Properties

Another investigation focused on the antiviral efficacy of piperidine-substituted thiazolo[5,4-D]pyrimidines revealed:

CompoundHIV StrainEC50 (nM)
K-5a2Wild-type HIV1.1
RES056 (mutant)18.3

These findings indicate that structural modifications can yield compounds with enhanced antiviral properties.

Properties

IUPAC Name

2,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2N3S/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIETVCLWXWMCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659988
Record name 2,7-Dichloro[1,3]thiazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19602-61-0
Record name 2,7-Dichloro[1,3]thiazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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